![molecular formula C9H8ClNO4 B1608272 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine CAS No. 99849-17-9](/img/structure/B1608272.png)
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Overview
Description
Scientific Research Applications
Proteomics Research
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine: is utilized in proteomics research as a reagent for protein characterization and modification. Its reactive chloromethyl group can be used to label amino acids, particularly cysteine residues, within proteins. This facilitates the study of protein structure, function, and interactions .
Organic Synthesis
This compound serves as a building block in organic synthesis. Its structure allows for the introduction of the benzo[1,3]dioxine moiety into larger molecules, which is valuable in synthesizing complex organic compounds with potential pharmacological activities .
Drug Discovery
In drug discovery, 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine is used to create diverse chemical libraries. These libraries are screened for biological activity, aiding in the identification of new therapeutic agents .
Material Science
The nitro group of this compound can act as an electron acceptor, making it useful in the development of electronic materials. It can be incorporated into polymers or small molecules that form part of organic electronic devices .
Chemical Biology
Chemical biologists use this compound to study cell signaling pathways. By modifying specific proteins or peptides with this reagent, researchers can trace the pathways and interactions that govern cellular processes .
Environmental Chemistry
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine: can be used as a tracer or marker in environmental chemistry studies due to its distinctive structure. It helps in tracking the distribution and degradation of organic compounds in various ecosystems .
properties
IUPAC Name |
8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVFVAYNOKLOMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396270 | |
Record name | 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine | |
CAS RN |
99849-17-9 | |
Record name | 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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